2-(Benzylaminoethoxy)tetrahydropyran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

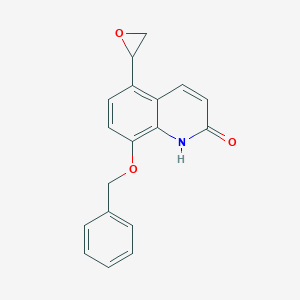

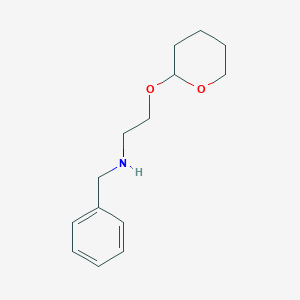

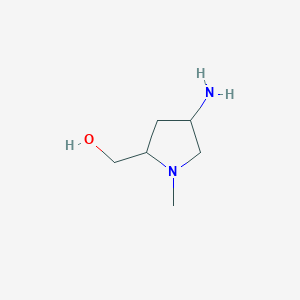

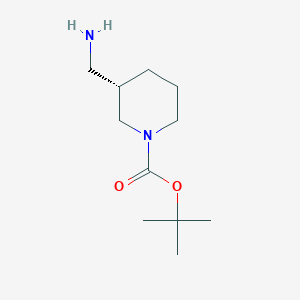

2-(Benzylaminoethoxy)tetrahydropyran is a chemical compound with the molecular formula C14H21NO2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 2-(Benzylaminoethoxy)tetrahydropyran can be achieved from 3,4-Dihydro-2H-pyran and N-Benzylethanolamine .Molecular Structure Analysis

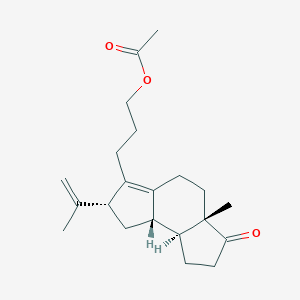

The molecular structure of 2-(Benzylaminoethoxy)tetrahydropyran consists of a tetrahydropyran ring with a benzylaminoethoxy group attached .Chemical Reactions Analysis

Tetrahydropyrans are commonly used as protecting groups in organic synthesis . They are derived from the reaction of alcohols and 3,4-dihydropyran . More detailed information about the chemical reactions involving 2-(Benzylaminoethoxy)tetrahydropyran can be found in the relevant scientific literature .Scientific Research Applications

Synthesis and Biological Activity of Derivatives : A study by Szüčová et al. (2009) synthesized and characterized 33 derivatives of 6-benzylamino-9-tetrahydropyran-2-ylpurine and 9-tetrahydrofuran-2-ylpurine. These compounds were tested for cytokinin activity in plant micropropagation, and two derivatives were selected for studying their perception by cytokinin receptors. The study also assessed the cytotoxicity of these compounds against human cell lines and their pH stability in water solutions (Szüčová et al., 2009).

Chemoenzymatic Synthesis for Nucleic Acid Chemistry : Rodríguez-Pérez et al. (2010) developed a synthetic strategy for preparing tetrahydropyranyl, 4-methoxy-tetrahydropyranyl, and tetrahydrofuranyl ethers of 2'-deoxynucleosides. These are useful as building blocks in nucleic acid chemistry. The study highlights an enzymatic benzoylation technique for protecting the 5'-hydroxy group of nucleosides (Rodríguez-Pérez et al., 2010).

Novel Tetrahydrofuranylation and Tetrahydropyranylation of Alcohols : Choi et al. (1995) described the preparation of tetra-n-butylammonium peroxydisulfate, a useful source of the tetra-n-butylammonium sulfate radical. This compound was used to react with alcohols containing functional groups to yield 2-tetrahydrofuranyl- or 2-tetrahydropyranyl-ether under nearly neutral conditions (Choi et al., 1995).

Prins Cyclization for Synthesis of Tetrahydropyrans : Štekrová et al. (2015) investigated the synthesis of compounds with a tetrahydropyran framework using Prins cyclization. They employed different zeolites and mesoporous materials as catalysts, achieving high conversion and selectivity towards products with tetrahydropyran structure (Štekrová et al., 2015).

Catalytic Reaction Development Inspired by Pyranone Natural Products : McDonald and Scheidt (2015) explored new methods for synthesizing highly functionalized, chiral pyran molecules inspired by natural products containing tetrahydropyrans. They developed a Lewis acid-mediated Prins reaction for this purpose (McDonald & Scheidt, 2015).

Synthesis of Monoterpenoid Dioxinols with Analgesic Activity : Štekrová et al. (2017) synthesized benzodioxinols, which show promising analgesic activity. They used a two-step approach involving Prins cyclization followed by ring-rearrangement to synthesize these compounds (Štekrová et al., 2017).

Mechanism of Action

Target of Action

2-(Benzylaminoethoxy)tetrahydropyran is a tetrahydropyran derivative used in the preparation of potential CB1 antagonists . The primary target of this compound is the CB1 receptor, a type of cannabinoid receptor in the human body that plays a role in various physiological processes.

properties

IUPAC Name |

N-benzyl-2-(oxan-2-yloxy)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-2-6-13(7-3-1)12-15-9-11-17-14-8-4-5-10-16-14/h1-3,6-7,14-15H,4-5,8-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUJCVDCOIEXHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylaminoethoxy)tetrahydropyran | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide](/img/structure/B122312.png)

![4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B122330.png)